![molecular formula C8H5N3 B13716818 Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
Pyrrolo[1,2-b]pyridazine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-b]pyridazine-7-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring, with a cyano group attached at the 7th position. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-7-carbonitrile can be synthesized through various methods. One common approach involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the synthesized compounds are confirmed by elemental analyses, IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
化学反応の分析
Types of Reactions
Pyrrolo[1,2-b]pyridazine-7-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring systems.
Substitution Reactions: The presence of the cyano group allows for nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Cycloaddition Reactions: Mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate are common reagents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the cyano group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Pyrrolo[1,2-b]pyridazine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as cytotoxic agents, making them candidates for anticancer drug development.
Organic Synthesis: The unique structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound has been evaluated for its cytotoxicity on plant cells and crustacean animal cells, indicating its potential use in agricultural and environmental studies.
作用機序
The mechanism of action of pyrrolo[1,2-b]pyridazine-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to cytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a fused pyrrole ring but differ in the second ring structure, leading to different biological activities.
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives share the pyridazine ring but differ in their substituents and overall structure.
Uniqueness
Pyrrolo[1,2-b]pyridazine-7-carbonitrile is unique due to its specific ring fusion and the presence of the cyano group at the 7th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C8H5N3 |
|---|---|
分子量 |
143.15 g/mol |
IUPAC名 |
pyrrolo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H |
InChIキー |
IVTGHHOSNOBQHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC=C(N2N=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


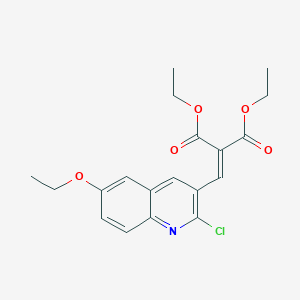
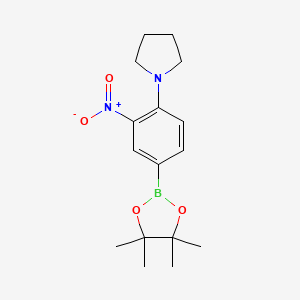
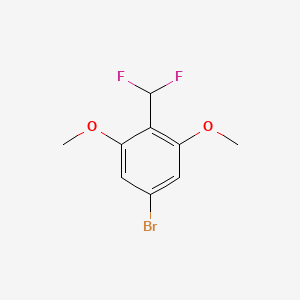
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
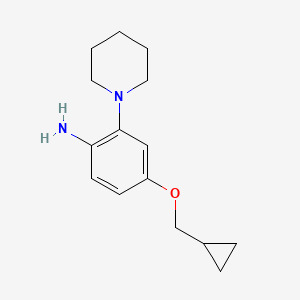
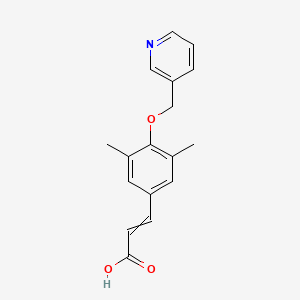
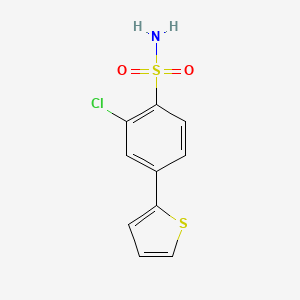
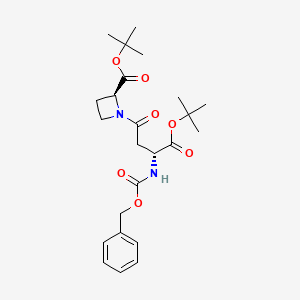
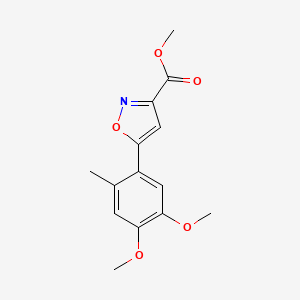
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)

